molecular formula C9H9N3O2 B3355116 (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 61830-75-9

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No.: B3355116
CAS No.: 61830-75-9
M. Wt: 191.19 g/mol
InChI Key: LJQNJNNOUKBORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid: is a chemical compound with the molecular formula C9H9O2N3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-amino-4-methylpyrimidine, with carboxylic acid derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the fused ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid: has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in biological studies to understand the interactions of similar compounds with biological targets.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid: can be compared with other similar compounds, such as:

  • 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid: A structural analog with a different alkyl chain length.

  • 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A compound with a different fused ring structure.

  • 2-Hydroxy-5-(pyrimidin-4-yl)benzoic acid: A compound with a hydroxyl group and a different aromatic ring.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-12-5-7(4-8(13)14)11-9(12)10-6/h2-3,5H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNJNNOUKBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315156
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-75-9
Record name NSC292578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Reactant of Route 2
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Reactant of Route 4
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Reactant of Route 5
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.